molecular formula C15H21ClN2O2 B8800954 Tert-butyl 4-(2-chloropyridin-4-YL)piperidine-1-carboxylate

Tert-butyl 4-(2-chloropyridin-4-YL)piperidine-1-carboxylate

Cat. No. B8800954
M. Wt: 296.79 g/mol
InChI Key: ZBPPDPAIBRHDDW-UHFFFAOYSA-N
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Patent
US09399636B2

Procedure details

To a stirred solution of tert-butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate (24 g, 0.08 mol, 1 equiv) in ammonia (250 mL) was added copper(I) oxide (5 g, 0.03 mols, 0.4 equiv.) and stirred 10 h at 200° C. under 2.2 MPa of ammonia. The reaction was monitored by LC-MS to completion. The mixture was cooled, extracted with dichloromethane (5×250 mL), dried over Na2SO4, then concentrated to obtain compound 4-(piperidin-4-yl)pyridin-2-amine (8.5 g, 36%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH:5]=[CH:4][N:3]=1.[NH3:21]>[Cu-]=O>[NH:11]1[CH2:12][CH2:13][CH:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:21])[CH:7]=2)[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
reactant
Smiles
N
Name
Quantity
5 g
Type
catalyst
Smiles
[Cu-]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (5×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.